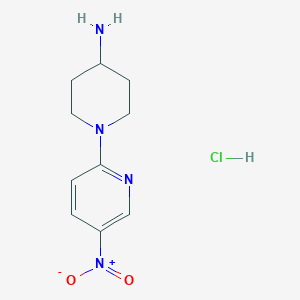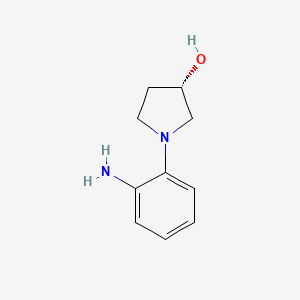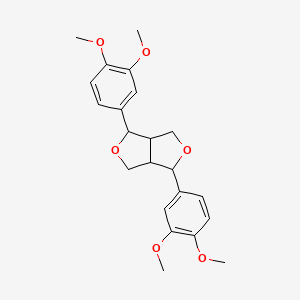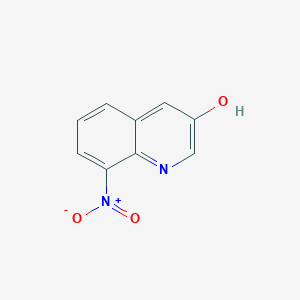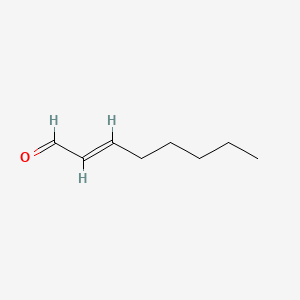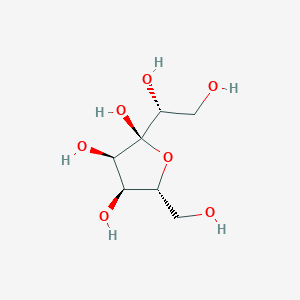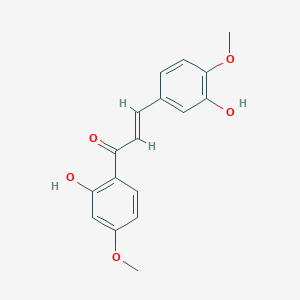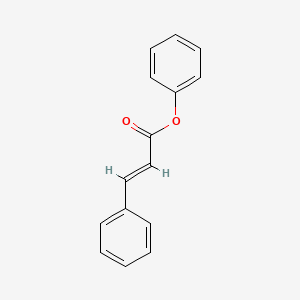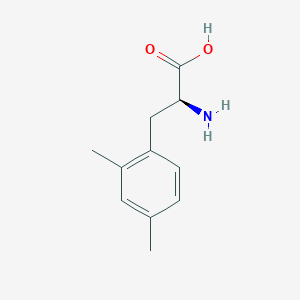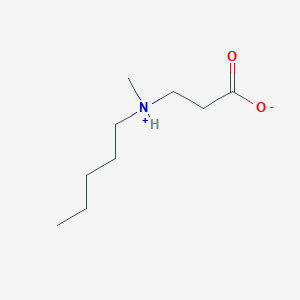
3-(Methylpentylamino)propanoic acid
Descripción general
Descripción
“3-(Methylpentylamino)propanoic acid”, also known as “N-Methyl-N-pentyl-β-alanine hydrochloride” or “Ibanic acid hydrochloride”, is a white solid . It is widely used in pharmaceutical research due to its special properties as a potential therapeutic agent for various diseases .
Synthesis Analysis
The synthesis of “3-(Methylpentylamino)propanoic acid” involves the conversion of methylamine to N-methylpentylamine via successive reactions with 4-toluene sulfonyl chloride, pentane bromide, and deprotection. This is followed by a reaction with methyl acrylate and hydrolysis to give the final product .Molecular Structure Analysis
The molecular formula of “3-(Methylpentylamino)propanoic acid” is C9H19NO2 . The molecular weight is 209.71 g/mol .Chemical Reactions Analysis
The esterification process is one of the chemical reactions that “3-(Methylpentylamino)propanoic acid” can undergo. This occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Physical And Chemical Properties Analysis
“3-(Methylpentylamino)propanoic acid” is a white solid . The predicted properties include a density of 1.3±0.1 g/cm3, a boiling point of 414.3±47.0 C at 760 mmHg, and a flash point of 204.4±29.3 C .Aplicaciones Científicas De Investigación
Biological Activities and Therapeutic Potential
Therapeutic Potential in Chronic Diseases
- Oleanolic acid, a derivative, shows promising results in the prevention and management of chronic diseases. It's a pentacyclic triterpenoid with various therapeutic effects on diseases and their symptoms. Advances in the design and synthesis of its chemical derivatives aim to enhance solubility, bioavailability, and potency, with some being candidates in clinical trials (Ayeleso, Matumba, Mukwevho, 2017).
Pharmaceutical Use and Patent Overview
- Oleanolic acid and its derivatives possess a wide variety of biological activities, supporting their use for multiple diseases. Detailed efficacy studies are needed to confirm their clinical potential. Identifying key protein targets of these drugs is crucial for drug development and the discovery of new lead compounds (Lin, Wen, Sun, 2016).
Anti-Inflammatory Activities
- Pentacyclic terpenoids, including ursolic acid and oleanolic acid, show promising anti-inflammatory therapeutic potential. They are known to down-regulate various molecular targets associated with disease progression. However, developing novel derivatives that overcome solubility issues and enhance therapeutic effects is essential (Kashyap, Sharma, Tuli, Punia, Sharma, 2016).
Anticancer Properties
- Several naturally occurring terpenoids, including oleanolic acid, demonstrate immunomodulatory and antitumor activities. They induce apoptosis in cancer cells and inhibit metastatic progression and tumor-induced angiogenesis. The mechanisms involve the suppression of oncogenic signaling pathways and transcription factors (Kuttan, Pratheeshkumar, Manu, Kuttan, 2011).
Neurodegenerative and Psychiatric Diseases
- Ursolic acid, another derivative, is being explored for its potential benefits in managing neurodegenerative and psychiatric diseases. Its protective effects are attributed to its ability to prevent oxidative damage and inflammation, common in various brain disorders (Ramos-Hryb, Pazini, Kaster, Rodrigues, 2017).
Sorption to Soil and Organic Matter
- Understanding the sorption behavior of phenoxy herbicides, including derivatives of 3-(Methylpentylamino)propanoic acid, is crucial for environmental management and pollution control. Factors such as soil pH, organic carbon content, and mineral content significantly influence the sorption process (Werner, Garratt, Pigott, 2012).
Hypotensive Effects and Cardiovascular Prevention
- The hypotensive effects of oleanolic acid and its role in cardiovascular prevention have been studied. Its antihypertensive effects are attributed to diuretic-natriuretic activity, nephroprotection, and modulation of signaling pathways that release vasodilation mediators (Sureda, Monserrat-Mesquida, Pinya, Ferriol, Tejada, 2020).
Flavor Production in Foods
- Branched aldehydes, derivatives from amino acids including 3-(Methylpentylamino)propanoic acid, are crucial in flavor formation in various food products. Understanding their generation pathways is vital for controlling their levels in food items (Smit, Engels, Smit, 2009).
Immunomodulatory Effects
- Triterpenes, a broad chemical group that includes derivatives of 3-(Methylpentylamino)propanoic acid, exhibit immunomodulatory properties. They have potential in resolving immune diseases, with effects correlated with mechanisms of action and pharmacological effects of medicinal plants used in folk medicine (Ríos, 2010).
Safety and Hazards
In handling “3-(Methylpentylamino)propanoic acid”, it is advised to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propiedades
IUPAC Name |
3-[methyl(pentyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-3-4-5-7-10(2)8-6-9(11)12/h3-8H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSCUVIPKSJBRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(C)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801310416 | |
| Record name | N-Methyl-N-pentyl-β-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801310416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylpentylamino)propanoic acid | |
CAS RN |
287395-61-3 | |
| Record name | N-Methyl-N-pentyl-β-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=287395-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Methyl(pentyl)amino)propanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287395613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-N-pentyl-β-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801310416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(METHYL(PENTYL)AMINO)PROPANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJ56TUF8VS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




